1-(1,2-Dibromoethyl)-4-fluorobenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(1,2-dibromoethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVBBKYOWCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669943 | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-35-6 | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination with Molecular Bromine
- Reagents: Br2 in an inert solvent such as carbon tetrachloride or dichloromethane.
- Conditions: Typically carried out at low temperatures (0–25 °C) to control reaction rate and selectivity.
- Mechanism: Electrophilic addition of bromine across the terminal alkyl C–H bonds, proceeding via a bromonium ion intermediate or radical pathway.
- Outcome: Vicinal dibromides are formed with high regioselectivity on the ethyl side chain.
Bromination via N-Bromosuccinimide (NBS)
- Reagents: NBS in the presence of radical initiators (e.g., AIBN or light).
- Conditions: Typically reflux in solvents like CCl4 or benzene.
- Mechanism: Radical bromination at the benzylic position followed by further bromination to yield the dibromoethyl derivative.
- Advantages: Milder conditions and better control over mono- vs. dibromination.
Halogen Exchange or Substitution Routes
- Starting from 1-(1,2-dichloroethyl)-4-fluorobenzene or similar halogenated intermediates, halogen exchange reactions with bromide salts (e.g., NaBr) under suitable conditions can yield the dibromo derivative.
Representative Experimental Procedure (Inferred)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Fluoroethylbenzene (starting material) | Prepared via Friedel-Crafts alkylation or purchased | Purity critical for downstream bromination |
| 2 | Br2 (1.1 equiv), CCl4 solvent, 0–25 °C | Slow addition of bromine to solution of 4-fluoroethylbenzene | Formation of this compound monitored by TLC/GC |
| 3 | Work-up: aqueous sodium bisulfite to quench excess Br2, extraction, drying | Isolation of product by column chromatography or distillation | Yields typically range from 70–90% depending on conditions |
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for dibromoethyl protons (downfield shifts due to bromine electronegativity) and aromatic fluorine coupling patterns.
- Mass Spectrometry: Molecular ion peak corresponding to C8H7Br2F.
- Melting/Boiling Points: Consistent with literature values for purity confirmation.
- Elemental Analysis: Confirms bromine and fluorine content.
Research Findings and Optimization Notes
- The dibromination step is sensitive to temperature and bromine concentration; excessive bromine or high temperature can lead to overbromination or ring bromination.
- Use of radical initiators (e.g., AIBN) can improve selectivity toward side-chain bromination.
- Solvent choice affects reaction kinetics and product isolation; non-polar solvents like CCl4 or dichloromethane are preferred.
- Purification by distillation under reduced pressure is effective due to the compound’s volatility.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Electrophilic Bromination | 4-Fluoroethylbenzene | Br2 | 0–25 °C, CCl4 | 70–90 | Simple, direct | Requires careful control to avoid overbromination |
| Radical Bromination | 4-Fluoroethylbenzene | NBS + AIBN or light | Reflux, CCl4 | 65–85 | Milder, selective | Longer reaction time, radical side reactions possible |
| Halogen Exchange | 1,2-Dichloroethyl-4-fluorobenzene | NaBr or KBr | Polar aprotic solvent, heat | 60–80 | Uses available intermediates | Requires prior chlorination step |
Chemical Reactions Analysis
1-(1,2-Dibromoethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 4-fluorostyrene or other related compounds.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated and fluorinated benzoic acids or other oxidized products.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
1-(1,2-Dibromoethyl)-4-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms are reactive sites that can participate in nucleophilic substitutions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.
Synthesis Examples
- Fluorinated Compounds : The compound can be used to synthesize fluorinated derivatives through reactions such as nucleophilic substitution with fluoride sources.
- Polymer Chemistry : It can be incorporated into polymer backbones to enhance thermal stability and chemical resistance.
Materials Science
Functional Materials Development
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific functionalities. For instance, its use in creating thermally stable polymers has been documented.
Case Study: Thermally Stable Polymers
A study demonstrated that polymers synthesized using this compound exhibited improved thermal properties compared to their non-fluorinated counterparts. This enhancement is attributed to the strong C-F bonds present in the fluorinated segments of the polymer chains.
Medicinal Chemistry
Potential Drug Development
Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound's structure allows for modifications that can lead to new therapeutic agents.
Case Study: Anticancer Agents
In a recent investigation, modified derivatives were synthesized and tested for anticancer activity. Preliminary results showed promising cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Analytical Chemistry
Reagent for Fluorescent Probes
The compound has been employed as a reagent for labeling and modifying fluorescent probes used in analytical chemistry. Its bromine atoms facilitate reactions that introduce fluorescent tags onto biomolecules.
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Materials Science | Development of thermally stable polymers |
| Medicinal Chemistry | Potential precursor for anticancer drug development |
| Analytical Chemistry | Reagent for labeling fluorescent probes |
Mechanism of Action
The mechanism of action of 1-(1,2-Dibromoethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its action include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
This section compares 1-(1,2-Dibromoethyl)-4-fluorobenzene with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
The following compounds share the core 1,2-dibromoethylbenzene scaffold but differ in substituents:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The -F and -NO₂ substituents increase electrophilicity of the aromatic ring, favoring nucleophilic attacks. The -CF₃ group amplifies this effect due to its strong inductive withdrawal .
- Steric Effects : The -COOCH₃ group introduces steric hindrance, reducing reaction rates in crowded environments compared to smaller substituents like -F .
Physicochemical Properties
- Solubility: Halogenated aromatics like this compound are generally lipophilic. The -NO₂ analog (logP ~2.8) is less soluble in aqueous media than the -F derivative (logP ~2.5) .
- Reactivity : The dibromoethyl group undergoes elimination reactions (e.g., dehydrohalogenation) to form vinyl bromides or alkenes under basic conditions. The fluorine atom directs subsequent substitution to the meta position .
Biological Activity
1-(1,2-Dibromoethyl)-4-fluorobenzene is a halogenated aromatic compound with potential biological activity. Its structure consists of a fluorobenzene ring substituted with a dibromoethyl group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for evaluating its potential applications in medicinal chemistry and environmental science.
- Molecular Formula : C8H7Br2F
- Molecular Weight : 265.95 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to biological macromolecules.
Biological Activity Overview
Research indicates that halogenated compounds often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer effects. The specific activities of this compound are summarized in the following table:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Case Studies
Several studies have explored the biological effects of halogenated compounds similar to this compound:
- Antimicrobial Activity : A study assessed the antibacterial properties of various dibromoalkyl derivatives, revealing that compounds with similar structures exhibited moderate antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
- Cytotoxic Effects : In vitro studies demonstrated that halogenated compounds can induce cytotoxicity in human cancer cell lines. For instance, one research project found that compounds with dibromoethyl moieties triggered apoptosis through the activation of caspase pathways.
- Enzyme Inhibition : Research on enzyme interactions indicated that certain dibrominated compounds could inhibit key metabolic enzymes involved in cancer progression. This suggests a potential role for this compound as a lead compound in drug development.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of halogenated compounds often includes high lipophilicity, which can enhance absorption but also raise concerns regarding toxicity and bioaccumulation. Toxicological studies indicate that dibrominated compounds may exhibit harmful effects at certain concentrations:
- Acute Toxicity : Studies suggest that this compound may be harmful if ingested or absorbed through the skin, necessitating caution in handling.
- Chronic Exposure Risks : Long-term exposure to similar compounds has been linked to endocrine disruption and carcinogenic effects in animal models.
Q & A
Q. What are the recommended synthetic routes for 1-(1,2-Dibromoethyl)-4-fluorobenzene, and how can purity be optimized?
Synthesis typically involves bromination of 4-fluorostyrene derivatives. For example, hydrobromination of 4-fluorophenylacetylene using HBr in acetic acid yields this compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove brominated byproducts. Characterization by H and C NMR (e.g., δ ~4.5 ppm for dibromoethyl protons) ensures structural fidelity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the dibromoethyl group (H NMR: doublet of triplets for CHBr) and aromatic fluorine (F NMR: δ ~-110 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular mass (CHBrF: ~299.86 g/mol) .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98%) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Storage : In airtight containers at 2–8°C, away from light and oxidizing agents.
- Waste Disposal : Collect in halogenated waste containers for incineration .
Advanced Research Questions
Q. How does this compound interact with endocrine receptors, and what experimental models validate these effects?
The compound may act as an androgen receptor agonist, similar to TBECH (a structural analog). In vitro assays (e.g., reporter gene assays in HEK293 cells) and in vivo studies (e.g., avian models like American kestrels) demonstrate disrupted thyroxine levels and altered reproductive behaviors. Dose-response curves (0.1–100 µM) and receptor-binding simulations (molecular docking) are used to quantify affinity .
Q. How do discrepancies arise between in vitro and in vivo toxicity data, and how can they be resolved?
Discrepancies often stem from metabolic differences (e.g., hepatic clearance in mammals vs. birds) or bioavailability. Comparative studies using microsomal incubation (e.g., rat S9 fractions) and pharmacokinetic modeling (e.g., PBPK) can reconcile results. For example, in rats, oral LD values may differ from cell-based EC due to first-pass metabolism .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C, analyzing via GC-MS for debrominated products.
- Soil Mobility : Column leaching tests with C-labeled compound to measure adsorption coefficients (K) .
- Photodegradation : Expose to UV light (λ = 254 nm) and quantify intermediates (e.g., 4-fluorobenzoic acid) .
Q. How can computational modeling predict the compound’s bioaccumulation and toxicity?
Q. What strategies address contradictory data in literature regarding its ecological toxicity?
- Meta-Analysis : Pool data from standardized assays (e.g., OECD TG 211 for Daphnia magna) to identify confounding variables (e.g., temperature, dissolved organic carbon).
- Interlaboratory Comparisons : Harmonize protocols (e.g., ISO 11348 for bacterial luminescence inhibition) to reduce variability .
Notes
- Data Sources : Prioritize peer-reviewed studies over commercial databases. Key references include toxicity assays in Toxicology and Applied Pharmacology and synthesis protocols in Journal of Medicinal Chemistry .
- Methodological Rigor : Replicate findings across multiple models (e.g., zebrafish, cell lines) to confirm mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
